molecular formula C10H6BrClN2O B1453339 4-(4-Bromophenoxy)-2-chloropyrimidine CAS No. 904961-74-6

4-(4-Bromophenoxy)-2-chloropyrimidine

Cat. No.: B1453339
CAS No.: 904961-74-6
M. Wt: 285.52 g/mol
InChI Key: CJTRBYSTEUXIEL-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-2-chloropyrimidine typically involves the reaction of 4-bromophenol with 2-chloropyrimidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-bromophenol reacts with 2-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)-2-chloropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the phenoxy group.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Stille coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cross-Coupling Reactions: Palladium catalysts (Pd) with ligands such as triphenylphosphine (PPh3) in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Bromophenoxy)-2-chloropyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is a valuable intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-2-chloropyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity, making it a versatile tool in medicinal chemistry and drug discovery.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: A related compound with a similar bromophenoxy group but lacking the pyrimidine ring.

    2-Chloropyrimidine: A simpler pyrimidine derivative without the bromophenoxy group.

    4-(4-Bromophenoxy)benzoic acid: A compound with a similar bromophenoxy group attached to a benzoic acid moiety.

Uniqueness

4-(4-Bromophenoxy)-2-chloropyrimidine is unique due to the combination of the bromophenoxy group and the chloropyrimidine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic and research applications. The presence of both bromine and chlorine atoms allows for diverse chemical modifications and functionalization, enhancing its utility in different fields.

Properties

IUPAC Name

4-(4-bromophenoxy)-2-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-7-1-3-8(4-2-7)15-9-5-6-13-10(12)14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTRBYSTEUXIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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